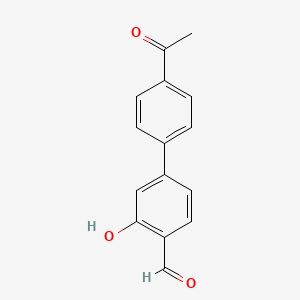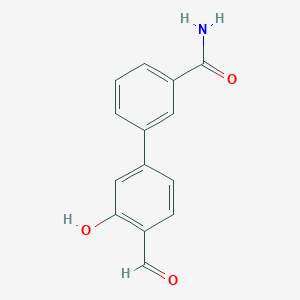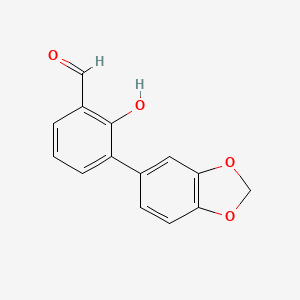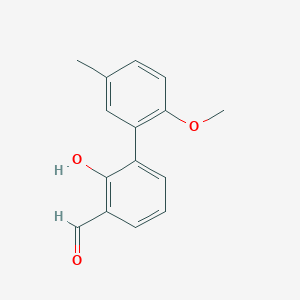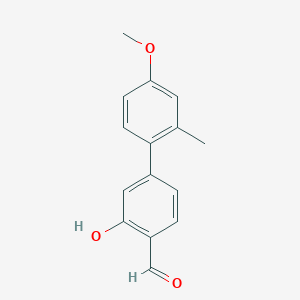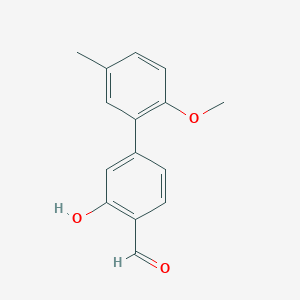
2-Formyl-5-(2-methoxy-5-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(2-methoxy-5-methylphenyl)phenol, 95% (2F5MMPP) is an organic compound belonging to the class of phenols. It is a white crystalline solid with a molecular weight of 216.26 g/mol and a melting point of 63-65°C. It is soluble in water, ethanol, and ether and is insoluble in benzene and petroleum ether. 2F5MMPP is a derivative of phenol and has been used in a variety of scientific research applications.
Mechanism of Action
2-Formyl-5-(2-methoxy-5-methylphenyl)phenol, 95% has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. It is believed that 2-Formyl-5-(2-methoxy-5-methylphenyl)phenol, 95% binds to the active site of COX-2 and inhibits its activity.
Biochemical and Physiological Effects
2-Formyl-5-(2-methoxy-5-methylphenyl)phenol, 95% has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Inhibition of COX-2 activity has been linked to a variety of biochemical and physiological effects, including the inhibition of inflammation and pain.
Advantages and Limitations for Lab Experiments
2-Formyl-5-(2-methoxy-5-methylphenyl)phenol, 95% is a relatively stable compound and is easy to synthesize and purify. It has a low melting point, which makes it suitable for use in a variety of laboratory experiments. However, it is not very soluble in water and has a low solubility in organic solvents, which may limit its use in some experiments.
Future Directions
Further research on 2-Formyl-5-(2-methoxy-5-methylphenyl)phenol, 95% could focus on its potential applications in medicine and drug development. For example, further research could investigate its potential as a COX-2 inhibitor and its ability to reduce inflammation and pain. Additionally, further research could investigate its potential as an antioxidant and its ability to protect cells from oxidative damage. Other potential areas of research include its potential as an anticancer agent, its ability to inhibit the growth of cancer cells, and its potential as an anti-inflammatory agent.
Synthesis Methods
2-Formyl-5-(2-methoxy-5-methylphenyl)phenol, 95% can be synthesized via a two-step process. In the first step, 2-formyl-5-methylphenol is reacted with 2-methoxy-5-methylphenol in the presence of a strong base, such as sodium hydroxide. This reaction produces 2-Formyl-5-(2-methoxy-5-methylphenyl)phenol, 95% as the primary product. In the second step, the product is purified by recrystallization using ethanol.
Scientific Research Applications
2-Formyl-5-(2-methoxy-5-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds such as 2-methoxy-5-methylphenol and 2-formyl-5-methylphenol. It has also been used in the synthesis of polymers and as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2).
properties
IUPAC Name |
2-hydroxy-4-(2-methoxy-5-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-3-6-15(18-2)13(7-10)11-4-5-12(9-16)14(17)8-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYOCMRVSFLFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685156 |
Source


|
| Record name | 3-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(2-methoxy-5-methylphenyl)phenol | |
CAS RN |
1261995-24-7 |
Source


|
| Record name | 3-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

